Gimatecan
Overview
Description
Gimatecan is a novel oral lipophilic camptothecin derivative known for its potent antitumor activity. It is characterized by its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound has shown promising preclinical activity and is currently being investigated in clinical trials for various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gimatecan is synthesized through a series of chemical reactions starting from camptothecinThis modification enhances the lipophilicity and oral bioavailability of the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of organic solvents and purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Gimatecan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions involve replacing one functional group with another, often to enhance the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Gimatecan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of lipophilicity on drug activity.
Biology: Investigated for its ability to inhibit topoisomerase I and induce DNA damage in cancer cells.
Medicine: Explored as a potential treatment for various cancers, including esophageal squamous cell carcinoma and acute lymphoblastic leukemia
Industry: Utilized in the development of new anticancer drugs and formulations
Mechanism of Action
Gimatecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the DNA-topoisomerase I complex, this compound induces DNA damage and prevents the replication of cancer cells. This leads to cell cycle arrest and apoptosis. The compound also activates the p53 pathway and suppresses the MYC pathway, contributing to its antitumor activity .
Comparison with Similar Compounds
Gimatecan is compared with other camptothecin derivatives such as:
Topotecan: A water-soluble camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative with a broader spectrum of activity.
SN-38: The active metabolite of irinotecan with potent antitumor effects.
This compound is unique due to its enhanced lipophilicity, oral bioavailability, and prolonged stability in the bloodstream. It has shown superior antitumor efficacy compared to irinotecan in preclinical studies .
Biological Activity
Gimatecan, a novel camptothecin analogue, has garnered attention for its potent antitumor activity through the inhibition of DNA topoisomerase I (TOP I). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
This compound operates primarily by inhibiting TOP I, leading to DNA damage and subsequent cell cycle arrest and apoptosis. The following key processes characterize its mechanism:
- Inhibition of Topoisomerase I : this compound binds to TOP I, preventing it from alleviating torsional strain in DNA during replication and transcription. This results in the accumulation of DNA breaks, which triggers cellular stress responses.
- Induction of DNA Damage Response : The drug activates several checkpoint proteins, including ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53. These proteins play crucial roles in recognizing DNA damage and orchestrating repair or apoptosis pathways .
- Cell Cycle Arrest : this compound induces S-phase arrest by upregulating the cyclin-dependent kinase inhibitor p21 while downregulating cyclin A and CDK2 levels. This disruption halts cell cycle progression and promotes apoptosis through enhanced expression of pro-apoptotic proteins like Bax and cleaved-caspases .
Efficacy in Cancer Models
This compound has been evaluated in various preclinical models, demonstrating significant antitumor effects across different cancer types:
Table 1: Summary of this compound's Antitumor Activity
Case Studies
- Hepatocellular Carcinoma (HCC) :
- Esophageal Squamous Cell Carcinoma (ESCC) :
- Malignant Glioma :
Properties
CAS No. |
292618-32-7 |
---|---|
Molecular Formula |
C25H25N3O5 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-[(Z)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11-/t25-/m0/s1 |
InChI Key |
UIVFUQKYVFCEKJ-HIXOWBEXSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OC(C)(C)C)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
292620-90-7 292618-32-7 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Code names: LBQ707; STI481; Chemical structure name: 7tbutoxyiminomethylcamptothecin; ST1481CPT 1847tertButoxyiminomethylcamptothecinST 1481. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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